molecular formula C20H18N2O4S B498624 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-75-6

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B498624
CAS No.: 438488-75-6
M. Wt: 382.4g/mol
InChI Key: NAZKAVKQESNSNR-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule belonging to the dihydrobenzo[cd]indole-6-sulfonamide class. Its core structure consists of a benzo[cd]indole scaffold substituted with an ethyl group at position 1, a sulfonamide group at position 6, and a 3-methoxyphenyl moiety attached to the sulfonamide nitrogen. This compound is structurally designed to modulate biological targets such as TNF-α or RORγ, leveraging hydrophobic and polar interactions for activity .

Properties

IUPAC Name

1-ethyl-N-(3-methoxyphenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-22-17-10-11-18(15-8-5-9-16(19(15)17)20(22)23)27(24,25)21-13-6-4-7-14(12-13)26-2/h4-12,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZKAVKQESNSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)OC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[cd]Indol-2(1H)-One

The foundational step involves constructing the benzo[cd]indole core. Naphthalic anhydride reacts with hydroxylamine hydrochloride in pyridine under reflux to yield benzo[cd]indol-2(1H)-one (Compound 2 ) . This aminolysis reaction proceeds via nucleophilic attack of hydroxylamine on the anhydride, followed by cyclization.

Reaction Conditions :

  • Naphthalic anhydride (10 mmol) and hydroxylamine hydrochloride (10 mmol) in dry pyridine (5 mL).

  • Reflux for 1 hour, followed by quenching in ice water.

  • Yield : 74% .

Characterization :

  • IR : Absorption at 1730 cm⁻¹ (C=O stretch) .

  • ¹H NMR : Resonances for aromatic protons at δ 7.2–8.5 ppm .

Alkylation at Position 1: Introduction of the Ethyl Group

The NH group of benzo[cd]indol-2(1H)-one undergoes alkylation to introduce the ethyl substituent. This step employs ethyl iodide in a halocarbon solvent under controlled temperatures .

Procedure :

  • Benzo[cd]indol-2(1H)-one (1 mmol) is dissolved in dichloromethane (10 mL).

  • Ethyl iodide (1.2 mmol) is added dropwise at 0–15°C, followed by stirring at 15–25°C for 3 hours .

  • Workup : The mixture is washed with brine, dried (Na₂SO₄), and concentrated.

  • Yield : 75–80% (estimated from analogous reactions in ).

Key Considerations :

  • Temperature control (<25°C) prevents side reactions .

  • Solvent choice (dichloromethane) optimizes reactivity and solubility .

Sulfonation at Position 6

The alkylated intermediate undergoes sulfonation with chlorosulfonic acid to introduce the sulfonyl chloride group .

Reaction Conditions :

  • 1-Ethyl-benzo[cd]indol-2(1H)-one (5.9 mmol) is treated with chlorosulfonic acid (3.2 mL) at 0°C for 1 hour, then at room temperature for 2 hours .

  • Workup : Precipitation in ice water, followed by filtration.

  • Yield : 38% .

Characterization :

  • ¹³C NMR : Sulfonyl chloride carbon at δ 117.6 ppm .

Sulfonamide Formation with 3-Methoxyaniline

The sulfonyl chloride intermediate reacts with 3-methoxyaniline to form the target sulfonamide .

Procedure :

  • 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (0.37 mmol), 3-methoxyaniline (0.37 mmol), Et₃N (0.4 mL), and DMAP (20 mg) in DMF (5 mL) are stirred at room temperature for 4 hours .

  • Workup : Extraction with ethyl acetate, washing with NH₄Cl and brine, followed by column chromatography.

  • Yield : 50–68% .

Analytical Data :

  • MS : m/z 427 (M+H⁺) .

  • ¹H NMR : Methoxy singlet at δ 3.8 ppm; aromatic protons at δ 6.7–8.2 ppm .

Optimization and Scalability

Solvent Selection :

  • Dichloromethane and DMF ensure high reactivity in alkylation and coupling steps, respectively .

  • Petroleum ether or toluene induces crystallization, enhancing purity .

Temperature Control :

  • Alkylation and sulfonation require strict temperature regimes (<25°C) to minimize decomposition .

Yield Improvement Strategies :

  • Excess ethyl iodide (1.2 equiv) drives alkylation to completion .

  • Catalytic DMAP accelerates sulfonamide formation .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldKey Reference
Indole core formationNaphthalic anhydride, NH₂OH·HCl, pyridine74%
AlkylationEthyl iodide, CH₂Cl₂, 15–25°C75–80%
SulfonationClSO₃H, 0°C→RT38%
Sulfonamide coupling3-Methoxyaniline, Et₃N, DMAP, DMF50–68%

Challenges and Mitigation

  • Low Sulfonation Yield : Attributed to the steric hindrance of the ethyl group. Mitigated by slow addition of chlorosulfonic acid .

  • Byproducts in Alkylation : Controlled via dropwise addition of ethyl iodide and low-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or nitro groups into the molecule .

Scientific Research Applications

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

TNF-α Inhibitors

Dihydrobenzo[cd]indole-6-sulfonamide derivatives are potent TNF-α inhibitors. Key analogs include:

Compound Name Substituent on N IC50 (µM) Key Features
N-(1H-indol-6-yl)-... (4e) 1H-indol-6-yl 3.0 High potency due to H-bonding and π-π interactions with TNF-α .
S10 (N-(2-naphthyl)-...) 2-naphthyl 19.1 Bulky naphthyl group improves hydrophobic interactions .
1-ethyl-N-(3-methoxyphenyl)-... 3-methoxyphenyl N/A Methoxy group may engage in polar interactions; moderate steric bulk .

Key Observations :

  • 4e exhibits the highest potency (IC50 = 3.0 µM), attributed to the indole group’s dual H-bond donor/acceptor capability .
  • S10 ’s naphthyl group enhances hydrophobic binding but shows lower cellular activity (IC50 = 19.1 µM) .

RORγ Inhibitors

Some analogs target RORγ, a nuclear receptor involved in autoimmune diseases:

Compound Name Substituent on N Activity (RORγ) Reference
Compound 12 (Zhang et al., 2014) Varied aryl IC50 = 0.5–10 µM
XY101 (Biaryl-containing) Biaryl IC50 < 0.1 µM

Key Observations :

  • Bulky substituents (e.g., biaryl) improve RORγ inhibition by occupying the hydrophobic ligand-binding pocket .
  • The target compound’s 3-methoxyphenyl group is smaller, suggesting lower RORγ activity compared to specialized inhibitors like XY101 .

Anti-Mycobacterial Activity

Analog 2-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetic acid (Compound 9) inhibits Mycobacterium tuberculosis Lumazine synthase (Ki = 70 µM). Replacement with alkyl phosphate groups (e.g., Compound 38 ) modestly improves activity (Ki = 38 µM) .

Structural Insight : The benzo[cd]indole core binds via π-π stacking with Trp27, while polar groups (e.g., phosphate) form H-bonds with Arg128 . The target compound lacks these modifications, indicating a different pharmacological profile.

Structure-Activity Relationship (SAR) Trends

  • Position 1 (Ethyl Group) : Enhances metabolic stability and hydrophobic interactions across analogs .
  • Position 6 (Sulfonamide) : Critical for target engagement; nitrogen substituents dictate selectivity (TNF-α vs. RORγ) .
  • N-Substituents :
    • Bulky groups (naphthyl, indolyl) : Improve TNF-α/RORγ affinity but may reduce solubility .
    • Polar groups (methoxy) : Balance solubility and binding but may reduce potency .

Biological Activity

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α) and other therapeutic applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20_{20}H18_{18}N2_2O4_4S. Its structure features a sulfonamide group, which is critical for its biological activity. The compound's unique configuration allows it to interact with various biological targets.

TNF-α Inhibition

Recent studies have demonstrated that derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibit significant TNF-α inhibitory activity. For instance, a study identified a related compound with an IC50_{50} of 3 μM, indicating strong inhibition compared to earlier compounds like EJMC-1, which had an IC50_{50} of 14 μM . The mechanism involves direct binding to TNF-α, disrupting its interaction with receptors.

Other Biological Activities

Beyond TNF-α inhibition, compounds in this class have shown promise as inhibitors of other targets:

  • West Nile Virus : Some analogs have been found to inhibit viral replication effectively .
  • RORγ Inhibitors : These compounds also exhibit potential in modulating immune responses by targeting the RORγ receptor .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and sulfonamide moiety significantly affect the biological activity. For example:

  • Substituents on the Phenyl Ring : Variations in the methoxy group position lead to differences in binding affinity and potency against TNF-α.
CompoundSubstituentIC50_{50} (μM)Remarks
EJMC-1None14Baseline compound
S103-Methoxy6.3Improved potency
4e4-Methoxy3Most potent

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the efficacy of various analogs against TNF-α. The findings indicated that specific modifications enhanced binding affinity and reduced cytotoxicity compared to earlier compounds.
  • Animal Models : In vivo studies using animal models of inflammation showed that administration of these compounds resulted in a significant reduction in inflammatory markers, suggesting their potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthesis protocols for this compound?

The synthesis typically involves sulfonation of the benzo[cd]indole core followed by coupling with 3-methoxyaniline. Key steps include:

  • Sulfonation : React 2-oxo-1,2-dihydrobenzo[cd]indole with chlorosulfonic acid at 0°C for 1 hour, then room temperature for 2 hours to form the sulfonyl chloride intermediate .
  • Amidation : React the sulfonyl chloride with 3-methoxyaniline in DMF using triethylamine (Et₃N) as a base and DMAP as a catalyst. Stir at room temperature until completion (monitored by TLC), followed by extraction with ethyl acetate and purification via column chromatography .
  • Ethylation : Introduce the ethyl group to the indole nitrogen using ethyl bromide or ethyl iodide in the presence of a base like NaH .

Q. How should researchers characterize purity and structural integrity?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data (e.g., δ 11.12 ppm for indole NH in DMSO-d₆) .
  • HPLC : Achieve >95% purity using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+^+ peak at 413.1 Da) .

Q. What are recommended solubility and formulation strategies?

  • In vitro : Dissolve in DMSO at 20–50 mg/mL (125 mg/mL maximum solubility in pure DMSO) .
  • In vivo : Prepare oral formulations using 5% DMSO + 40% PEG300 + 5% Tween 80 in saline. For intravenous administration, use 10% DMSO + 90% corn oil .

Q. What storage conditions ensure compound stability?

  • Powder : Store at -20°C under inert gas (e.g., argon) for up to 3 years.
  • Solutions : Store at -80°C in anhydrous DMSO for ≤6 months. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How to investigate the reaction mechanism of sulfonamide formation?

  • Kinetic Studies : Monitor intermediates via stopped-flow NMR or IR spectroscopy under varying temperatures (0–50°C) and solvent polarities (DMF vs. THF).
  • Catalyst Role : Compare yields with/without DMAP to assess its impact on reaction rate .
  • Computational Modeling : Use DFT calculations to evaluate transition states of the sulfonyl chloride-amine coupling step .

Q. What methodologies are suitable for evaluating bioactivity?

  • Enzyme Inhibition : Screen against COX-2 or 5-LOX using fluorometric assays (e.g., Cayman Chemical kits) .
  • Cellular Pathways : Use Western blotting to assess effects on NF-κB or MAPK signaling in cancer cell lines (e.g., HeLa or MCF-7) .
  • Anti-inflammatory Activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .

Q. How to resolve contradictions in reported biological activities?

  • Assay Variability : Replicate experiments across multiple cell lines (e.g., compare adherent vs. suspension cultures).
  • Purity Controls : Re-purify batches showing discrepancies using preparative HPLC .
  • Metabolic Stability : Test for metabolite interference using liver microsome assays .

Q. What computational approaches support SAR studies?

  • Docking Simulations : Model interactions with COX-2 (PDB: 6COX) using AutoDock Vina. Focus on sulfonamide binding to the hydrophobic pocket .
  • MD Simulations : Run 100-ns trajectories to assess stability of the compound-enzyme complex in explicit solvent .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors .

Q. How to troubleshoot low yields during scale-up synthesis?

  • Catalyst Optimization : Replace DMAP with stronger nucleophilic catalysts (e.g., DBU) .
  • Solvent Screening : Test DMF alternatives like DMAc or NMP to improve amine solubility .
  • Workup Refinement : Use pH-controlled extraction (maintain pH 7–8) to minimize sulfonamide hydrolysis .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modify the Aromatic Ring : Replace 3-methoxyphenyl with naphthyl or halogen-substituted aryl groups (e.g., 4-fluorophenyl) to probe steric/electronic effects .
  • Alter the Indole Core : Introduce electron-withdrawing groups (e.g., Cl at position 3) to enhance electrophilicity .
  • Sulfonamide Variants : Replace sulfonamide with sulfonylurea or sulfonate esters to assess binding flexibility .

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